![molecular formula C24H25N3O6S2 B2734733 Ethyl 2-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 896676-04-3](/img/structure/B2734733.png)
Ethyl 2-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 2-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H25N3O6S2 and its molecular weight is 515.6. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have utilized this compound as a precursor for synthesizing diverse heterocyclic structures. For instance, it has been involved in the synthesis of new heterocycles with potential anticancer activity. The compound served as a building block for creating pyrimidine and thiazole moieties, demonstrating potent activity against the colon HCT-116 human cancer cell line (Abdel-Motaal, M., Alanzy, A. L., & Asem, M., 2020). Another study focused on synthesizing lignan conjugates via cyclopropanation, showing excellent antimicrobial and antioxidant activities, highlighting the chemical's versatility in creating biologically active compounds (Raghavendra, K. et al., 2016).
Biological Evaluation and Potential Therapeutic Applications
Various studies have synthesized derivatives of this compound to evaluate their biological activities, leading to potential therapeutic applications. For instance, derivatives synthesized from the compound demonstrated significant anti-rheumatic effects, as evidenced by in vivo studies using a collagen-adjuvant arthritis model in rats, showing significant antioxidant, analgesic, and anti-rheumatic effects (Sherif, Y., & Hosny, N., 2014). Another study synthesized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and evaluated their antimicrobial activity, further underscoring the compound's role in developing agents with potential health benefits (Spoorthy, Y. N. et al., 2021).
properties
IUPAC Name |
ethyl 2-[[2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S2/c1-3-30-23(29)20-15-6-4-13(2)10-18(15)35-22(20)25-19(28)12-34-24-27-26-21(33-24)14-5-7-16-17(11-14)32-9-8-31-16/h5,7,11,13H,3-4,6,8-10,12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDLBJYQGDVVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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